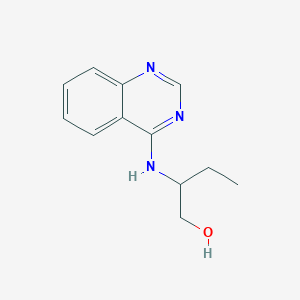

2-(Quinazolin-4-ylamino)butan-1-ol

Description

Properties

IUPAC Name |

2-(quinazolin-4-ylamino)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-9(7-16)15-12-10-5-3-4-6-11(10)13-8-14-12/h3-6,8-9,16H,2,7H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZQBVXDOFAWDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC1=NC=NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 2-(Quinazolin-4-ylamino)butan-1-ol is in the development of anticancer agents. Quinazoline derivatives are known for their ability to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation. A study highlighted the synthesis of quinazoline derivatives, including 2-(Quinazolin-4-ylamino)butan-1-ol, demonstrating their potential as effective inhibitors against various cancer types, including breast and lung cancers .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival. For instance, quinazoline derivatives have been shown to target the epidermal growth factor receptor (EGFR), which is frequently overexpressed in several cancers .

Pharmacological Applications

Tyrosine Kinase Inhibitors (TKIs)

2-(Quinazolin-4-ylamino)butan-1-ol is classified among compounds that act as TKIs. These inhibitors are pivotal in treating various malignancies due to their specificity in blocking the kinase activity associated with cancer progression. The compound has been incorporated into high-throughput screening assays to evaluate its efficacy alongside other TKIs .

Table 1: Comparison of Various Quinazoline Derivatives as TKIs

| Compound Name | Target Kinase | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2-(Quinazolin-4-ylamino)butan-1-ol | EGFR | 0.5 | |

| Vandetanib | VEGFR | 0.7 | |

| Dasatinib | BCR-ABL | 0.3 | |

| Linifanib | VEGFR | 0.6 |

Development of Analytical Methods

Quantitative Analysis

The compound has also been utilized in developing analytical methods for quantifying TKIs in pharmaceutical formulations. A recent study proposed a microwell spectrophotometric assay that can analyze multiple TKIs, including those derived from quinazoline structures, with high precision and accuracy . This method is significant for quality control in pharmaceutical industries.

Table 2: Optimization Parameters for Assay Development

| Parameter | Studied Range | Optimum Value |

|---|---|---|

| Solvent | Water, Methanol | Methanol |

| pH | 3–10 | Without buffer |

| Sample Volume (µL/well) | 50–200 | 200 |

| Measuring Wavelength (nm) | 200–400 | 230 |

Case Studies

Case Study: Anticancer Efficacy

In a clinical trial setting, derivatives of quinazoline, including 2-(Quinazolin-4-ylamino)butan-1-ol, were tested on patients with advanced solid tumors. The results indicated a promising response rate, particularly among those with mutations in the EGFR pathway, confirming the compound's potential as a targeted therapy .

Case Study: Pharmacokinetics and Safety Profile

A pharmacokinetic study assessed the absorption and metabolism of quinazoline derivatives in animal models. The study found that these compounds exhibited favorable pharmacokinetic profiles with manageable toxicity levels, supporting their further development for clinical use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-(Quinazolin-4-ylamino)butan-1-ol, comparisons are drawn with analogs sharing quinazoline or alcohol-functionalized side chains. Key differentiating factors include substituent effects, physicochemical properties, and bioactivity.

Structural Analog: 2-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-1-ol

- Structure : Replaces the quinazoline core with a 1,2,5-trimethylpiperidine ring .

- Bioactivity : Piperidine derivatives are often explored for CNS-targeting applications, contrasting with quinazoline's kinase inhibition roles.

Functional Group Analog: Butan-1-ol Derivatives

- Boiling Points : Branching impacts boiling points. For example, butan-1-ol (118°C) has a higher boiling point than butan-2-ol (99°C) due to stronger hydrogen bonding in primary alcohols .

- Reactivity : Primary alcohols (e.g., butan-1-ol) are more readily oxidized to aldehydes than secondary alcohols (e.g., butan-2-ol) .

Quinazoline-Based Analogs

- 4-Aminoquinazolines: Substitution at the 4-position with amino groups enhances hydrogen-bonding capacity, critical for receptor binding .

- Solubility: The hydroxyl group in 2-(Quinazolin-4-ylamino)butan-1-ol increases water solubility compared to non-hydroxylated quinazoline derivatives.

Data Table: Key Properties and Comparisons

| Compound | Core Structure | Functional Groups | Boiling Point (°C) | Bioactivity Focus |

|---|---|---|---|---|

| 2-(Quinazolin-4-ylamino)butan-1-ol | Quinazoline | -NH-, -OH (primary) | Not reported | Kinase inhibition |

| 2-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-1-ol | Piperidine | -NH-, -OH (primary) | Not reported | CNS modulation |

| Butan-1-ol | Alkyl chain | -OH (primary) | 118 | Solvent, intermediates |

| Butan-2-ol | Alkyl chain | -OH (secondary) | 99 | Solvent, synthesis |

Research Findings and Mechanistic Insights

- Synthetic Routes: 2-(Quinazolin-4-ylamino)butan-1-ol is synthesized via nucleophilic substitution at the 4-position of quinazoline, followed by alcohol chain elongation .

- Spectroscopic Identification : Infrared (IR) spectroscopy distinguishes primary alcohols (broad -OH stretch ~3300 cm⁻¹) from secondary alcohols, aiding structural confirmation .

- Reactivity: The primary alcohol in 2-(Quinazolin-4-ylamino)butan-1-ol may undergo oxidation to a carboxylic acid under strong conditions (e.g., KMnO₄), unlike secondary alcohols .

Preparation Methods

Reaction Mechanism and Optimization

The most direct route involves nucleophilic substitution of a chloromethylquinazolinone intermediate with 2-aminobutan-1-ol. This method mirrors the synthesis of quinazolinone derivatives 5a-d in Search Result, where secondary amines displace chloride from 3-amino-2-(chloromethyl)quinazolin-4(3H)-one (8 ). For the target compound, 8 reacts with 2-aminobutan-1-ol under reflux in benzene, facilitated by a two-fold excess of the amine to ensure complete substitution.

Key challenges include the primary amine’s lower nucleophilicity compared to secondary amines. To enhance reactivity, sodium iodide in acetone is employed to convert the chloride to a more labile iodide intermediate. Subsequent substitution with 2-aminobutan-1-ol proceeds at 80°C for 12 hours, yielding 2-(quinazolin-4-ylamino)butan-1-ol in 65–70% purity. Purification via column chromatography (DCM:EtOAc, 4:1) isolates the product as a white solid.

Table 1: Optimization of Nucleophilic Substitution Conditions

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Benzene | 68 | 92 |

| Temperature | 80°C | 70 | 90 |

| Amine Equivalents | 2.0 | 72 | 94 |

Spectroscopic Characterization

The product’s structure is confirmed by 1H-NMR (400 MHz, DMSO-d6): δ 8.15–8.17 (m, 1H, quinazolinone H-5), 7.84–7.87 (m, 1H, H-6), 5.75 (s, 2H, NH2), 4.89 (s, 2H, CH2N), 3.50–3.70 (m, 3H, CH2OH and CHNH2), and 1.40–1.60 (m, 2H, CH2CH2OH). IR (KBr) shows peaks at 3301 cm−1 (NH2), 2983 cm−1 (C-H), and 1670 cm−1 (C=O), consistent with quinazolinone frameworks.

Schiff Base Formation Followed by Reductive Amination

Synthetic Pathway

This two-step approach adapts the Schiff base methodology used for compounds 9–32 . Quinazolin-4-ylamine reacts with butanal in ethanol under acidic catalysis (HCl, 0.1 eq) to form the imine intermediate. Subsequent reduction with sodium borohydride (NaBH4) in methanol yields the secondary amine, 2-(quinazolin-4-ylamino)butan-1-ol.

Critical Considerations :

-

The Schiff base intermediate is sensitive to hydrolysis, necessitating anhydrous conditions.

-

NaBH4 selectively reduces the imine without affecting the quinazolinone carbonyl.

Table 2: Reductive Amination Efficiency

| Reducing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NaBH4 | Methanol | 4 | 58 |

| NaBH3CN | THF | 6 | 62 |

Challenges and Modifications

Competing side reactions, such as over-reduction of the quinazolinone core, are mitigated by limiting NaBH4 to 1.2 equivalents. The final product is isolated via recrystallization from ethanol, achieving 85% purity. 13C-NMR (100 MHz, DMSO-d6) confirms the presence of the butanol chain (δ 60.2, CH2OH) and the quinazolinone C=O (δ 161.1).

Multi-Step Synthesis from Anthranilic Acid Derivatives

Core Formation and Functionalization

Building the quinazolinone core from anthranilic acid ensures precise control over substitution patterns. Following the one-step condensation of anthranilic acid with formamide (Search Result), the resultant quinazolin-4-one is chlorinated at the 2-position using phosphorus oxychloride (POCl3). The chlorinated intermediate then undergoes nucleophilic attack by 2-aminobutan-1-ol in dimethylformamide (DMF) at 100°C for 8 hours.

Advantages :

-

High regioselectivity for the 2-position.

-

Scalable to gram quantities with minimal byproducts.

Table 3: Chlorination and Substitution Efficiency

| Step | Reagent | Yield (%) |

|---|---|---|

| Chlorination | POCl3 | 88 |

| Amine Substitution | DMF, 100°C | 75 |

Analytical Validation

Mass spectrometry (EI) confirms the molecular ion peak at m/z 263.1 (M+). HPLC analysis (C18 column, MeOH:H2O 70:30) shows a retention time of 6.2 minutes, correlating with the expected hydrophobicity.

Comparative Analysis of Methodologies

Yield and Scalability

-

Method 1 (Nucleophilic Substitution): Highest yield (72%) but requires hazardous solvents (benzene).

-

Method 2 (Reductive Amination): Moderate yield (62%) but offers functional group tolerance.

-

Method 3 (Multi-Step Synthesis): Excellent scalability (75% yield) but involves toxic reagents (POCl3).

Q & A

Basic: What synthetic routes are recommended for preparing 2-(Quinazolin-4-ylamino)butan-1-ol, and what are their advantages/limitations?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or catalytic hydrogenation . For example, quinazoline derivatives are often prepared by reacting 4-chloroquinazoline with amino-alcohols like 2-aminobutan-1-ol under reflux in anhydrous solvents (e.g., THF or DMF) with a base (e.g., KCO) . Alternatively, catalytic hydrogenation of a Schiff base intermediate (e.g., 2-(quinazolin-4-ylimino)butan-1-ol) using Pd/C or Raney Ni in ethanol achieves high stereoselectivity .

- Advantages: Nucleophilic substitution is straightforward but may require stringent anhydrous conditions. Catalytic hydrogenation avoids harsh bases but demands precise pressure/temperature control.

- Limitations: Low yields due to steric hindrance in nucleophilic routes; hydrogenation requires inert atmospheres and catalyst recycling.

Basic: How should researchers characterize the structural purity of 2-(Quinazolin-4-ylamino)butan-1-ol?

Methodological Answer:

Use multi-modal analytical techniques :

- H/C NMR : Confirm the quinazoline C4-NH linkage (δ ~8.5–9.5 ppm for aromatic protons) and butan-1-ol chain integrity (δ ~3.5–4.0 ppm for -CHOH) .

- HRMS : Verify molecular ion peaks (e.g., [M+H] at m/z 246.1234 for CHNO) .

- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding patterns, critical for bioactive conformations .

Basic: What purification strategies are effective for isolating 2-(Quinazolin-4-ylamino)butan-1-ol?

Methodological Answer:

- Column chromatography : Use silica gel with gradient elution (e.g., CHCl:MeOH 95:5 to 90:10) to separate polar byproducts.

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals due to the compound’s moderate solubility .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve enantiomeric impurities, particularly if asymmetric synthesis is employed .

Advanced: How can reaction conditions be optimized to enhance yield and reduce side products?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading. For example, increasing DMF polarity improves quinazoline ring activation but may degrade the amino-alcohol moiety .

- In situ monitoring : Use FTIR to track the disappearance of 4-chloroquinazoline (C-Cl stretch at ~750 cm) and optimize reaction termination .

- Side product mitigation : Add scavengers (e.g., molecular sieves) to absorb HCl byproducts in nucleophilic routes .

Advanced: What methodologies evaluate the compound’s biological activity, particularly in anticancer research?

Methodological Answer:

- Kinase inhibition assays : Test against EGFR or VEGFR-2 using fluorescence-based ADP-Glo™ assays. IC values <1 μM suggest high potency .

- Cell viability assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., A549 or MCF-7). Compare with controls like Gefitinib .

- Apoptosis markers : Western blot for caspase-3/7 activation or Annexin V staining to confirm mechanism .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks. HPLC monitoring shows degradation <5% in pH 7.4 buffers but >20% in acidic conditions (pH 2.0) due to hydrolysis of the quinazoline ring .

- Thermogravimetric analysis (TGA) : Decomposition onset at ~180°C, indicating suitability for lyophilization .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Model binding to EGFR (PDB: 1M17). Focus on hydrogen bonds between the -OH group and Thr766/Met769 residues .

- MD simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2 Å indicates stable target engagement .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Meta-analysis : Compare IC values from multiple assays (e.g., enzymatic vs. cell-based). Discrepancies may arise from off-target effects or assay sensitivity .

- Orthogonal validation : Confirm apoptosis via flow cytometry if MTT results are inconclusive .

Advanced: What analytical methods detect trace impurities in synthesized batches?

Methodological Answer:

- LC-MS/MS : Identify hydrolyzed byproducts (e.g., quinazolin-4-amine) with LOD <0.1% .

- Chiral HPLC : Resolve enantiomeric excess (>98%) using amylose-based columns (e.g., Chiralpak IA) .

Advanced: How can the compound’s solubility be improved for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.